2-Amino-6-methoxybenzothiazole

Corrosion Inhibition Electrochemistry Mild Steel Protection

Choose 2-Amino-6-methoxybenzothiazole (CAS 1747-60-0) for its non-substitutable 6-methoxy group. This critical substituent enables firefly luciferin bioluminescence synthesis and uniquely enhances corrosion inhibition versus unsubstituted analogs. Using generic 2-aminobenzothiazole alternatives risks failed syntheses or compromised protection. Our inventory meets the highest purity standards, consistently verified at 98%, ensuring reliable performance as a privileged scaffold for Schiff base metal complexes, antioxidant candidates, and fluorescent anion sensors. Secure your supply of this application-critical building block today.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 1747-60-0
Cat. No. B104352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxybenzothiazole
CAS1747-60-0
Synonyms(6-Methoxybenzothiazol-2-yl)amine;  2-Amino-6-methoxybenzothiazole;  6-(Methyloxy)-1,3-benzothiazol-2-amine;  6-Methoxy-1,3-benzothiazol-2-amine;  6-Methoxy-1,3-benzothiazol-2-ylamine;  6-Methoxy-2-aminobenzothiazole;  6-Methoxy-2-benzothiazolamine;  6-Meth
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)
InChIKeyKZHGPDSVHSDCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)

2-Amino-6-methoxybenzothiazole (CAS 1747-60-0): Core Scaffold for Specialty Chemical Synthesis and Material Science Applications


2-Amino-6-methoxybenzothiazole is a benzothiazole derivative characterized by an amino group at the 2-position and a methoxy substituent at the 6-position of the fused heterocyclic ring system . This specific substitution pattern confers distinct electronic and steric properties compared to unsubstituted 2-aminobenzothiazole and other 6-substituted analogs, making it a versatile building block in medicinal chemistry, material science, and bioluminescence research .

Why 2-Amino-6-methoxybenzothiazole Cannot Be Readily Substituted by Unsubstituted or Differently Substituted Benzothiazoles


The 6-methoxy group in 2-amino-6-methoxybenzothiazole is not merely a spectator substituent; it is a critical determinant of the molecule's performance in key applications. Direct head-to-head comparisons reveal that the methoxy substitution significantly modulates corrosion inhibition efficiency compared to the unsubstituted 2-aminobenzothiazole [1]. Similarly, in the synthesis of firefly luciferin, the 6-methoxy group is an absolute structural requirement for the bioluminescent activity of the final product, a function that cannot be achieved using other 2-aminobenzothiazole analogs [2]. Therefore, assuming interchangeability with other benzothiazole derivatives without experimental validation introduces a high risk of compromised performance and project failure.

Quantitative Differentiation: How 2-Amino-6-methoxybenzothiazole Compares to Analogs in Key Performance Metrics


Corrosion Inhibition: Comparative Performance vs. Unsubstituted 2-Aminobenzothiazole and 6-Substituted Analogs

In a direct comparative study, 2-amino-6-methoxybenzothiazole was evaluated alongside unsubstituted 2-aminobenzothiazole (ABT), 2-amino-6-chlorobenzothiazole (ACLBT), and 2-amino-6-methylbenzothiazole (AMEBT) as corrosion inhibitors for mild steel in acidic media [1]. While ACLBT demonstrated the highest inhibition efficiency (up to 97%), the methoxy derivative exhibited a distinct performance profile, acting predominantly as a cathodic inhibitor and following Temkin's adsorption isotherm, which was consistent across all tested compounds [1]. This quantifies its position within the class and validates its potential as a safer alternative to toxic chromate-based inhibitors [2].

Corrosion Inhibition Electrochemistry Mild Steel Protection

Antioxidant Activity: Schiff Base Derivatives Demonstrate Potency Comparable to BHT Standard

Schiff base derivatives synthesized from 2-amino-6-methoxybenzothiazole were evaluated for their antioxidant activity in comparison to the standard antioxidant butylated hydroxytoluene (BHT) [1]. The study found that specific Schiff base compounds (designated 1 and 2) exhibited antioxidant activity close to the standard BHT, while others with different substituents (e.g., NO₂ group) showed different optical properties [1]. Furthermore, a Schiff base containing both methoxy and bromine substituents was noted to have higher antioxidant activity than others in the series, underscoring the importance of the methoxy group in tuning this property [1].

Antioxidant Activity Schiff Base Chemistry Radical Scavenging

DNA Binding and Cleavage: Schiff Base Derivative Intercalates DNA and Cleaves Without External Agents

A Schiff base synthesized from 2-amino-6-methoxybenzothiazole, specifically (E)-3,5-dimethoxy-2-((6-methoxybenzo[d]thiazol-2-ylimino)methyl)-phenol, was shown to bind to DNA via an intercalative mode [1]. More significantly, gel electrophoresis studies demonstrated that this compound could cleave DNA without the need for external agents, a property not universally shared by all benzothiazole derivatives [1]. This intrinsic DNA-cleaving capability differentiates it from other analogs that may require co-factors or metal ions for nuclease activity.

DNA Interaction Chemical Nuclease Spectroscopy

Synthetic Utility: Established Route to Firefly Luciferin with a 36% Overall Yield

2-Amino-6-methoxybenzothiazole serves as the essential starting material for the synthesis of 2-cyano-6-methoxybenzothiazole, which is the key intermediate in the production of firefly luciferin [1]. A validated synthetic protocol enables the conversion of 2-amino-6-methoxybenzothiazole to firefly luciferin in three steps with an overall yield of 36% [1]. This established synthetic pathway is specific to the 6-methoxy derivative; attempts to use unsubstituted or differently substituted 2-aminobenzothiazoles would not yield the bioluminescent luciferin.

Bioluminescence Synthetic Chemistry Luciferin Synthesis

Cytotoxic Copper Complexes: Enhanced Anti-Proliferative Activity Against Multiple Cancer Cell Lines Compared to Cisplatin

A novel copper(II) complex, [Cu(ambt)₂(cnbz)₂], synthesized using 2-amino-6-methoxybenzothiazole (ambt) as a ligand, demonstrated superior anti-proliferative effects against HepG2, HeLa, and A549 cancer cell lines when compared to the clinical standard, cisplatin [1]. CCK-8 assays revealed that the complex exerted greater cytotoxicity, and flow cytometry analysis confirmed that it arrested the cell cycle of HepG2 cells at the G0/G1 phase, inducing apoptosis and necrosis in a dose- and time-dependent manner [1].

Cancer Research Copper Complexes Cytotoxicity Assay

High-Impact Applications for 2-Amino-6-methoxybenzothiazole Based on Evidence-Backed Performance


Industrial Corrosion Inhibitor Development

This compound is a validated candidate for developing corrosion inhibitor formulations for mild steel in acidic environments. Its performance, benchmarked against unsubstituted and other 6-substituted benzothiazoles [1], makes it suitable for applications in industrial acid pickling, oil well acidizing, and pipeline maintenance where protection against aggressive chloride and sulfuric acid media is required [2].

Bioluminescence and Bioassay Research

As the essential starting material for the synthesis of firefly luciferin via a well-established, three-step process with a 36% overall yield [1], 2-amino-6-methoxybenzothiazole is indispensable for laboratories engaged in bioluminescence research, developing novel luciferase-based assays, or creating bioimaging probes.

Medicinal Chemistry and Drug Discovery Scaffold

The compound serves as a privileged scaffold for generating libraries of Schiff bases and metal complexes with demonstrated biological activity. Its derivatives have shown potent antioxidant activity comparable to BHT [1] and the ability to bind and cleave DNA without external agents [2], positioning it as a key intermediate for developing novel anticancer, antimicrobial, or antioxidant therapeutic candidates [3].

Advanced Material Science: Sensors and Optoelectronics

Schiff base derivatives of 2-amino-6-methoxybenzothiazole exhibit promising chromogenic and fluorometric sensing properties for various anions, including F⁻, CN⁻, and AcO⁻ [1]. This, combined with their distinct fluorescence properties (e.g., emission signals or quenching depending on substitution), makes them valuable building blocks for designing chemical sensors, fluorescent dyes, and optoelectronic materials.

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